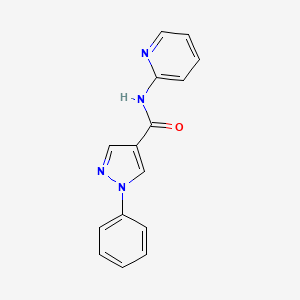
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential in cancer treatment. This compound works by inhibiting the activity of protein phosphatase 2A (PP2A), which is an important enzyme involved in regulating cell growth and division.
Mécanisme D'action
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide works by binding to the catalytic subunit of 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide, inhibiting its activity. 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide is an important enzyme involved in regulating cell growth and division, and its downregulation is often observed in cancer cells. By inhibiting 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide, 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide can induce apoptosis in cancer cells and prevent tumor growth.
Biochemical and Physiological Effects:
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide has been shown to have a significant effect on cancer cells, inducing apoptosis and preventing tumor growth. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to treatment. However, the effects of 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide on normal cells and tissues are not well understood and require further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide in lab experiments is its potential in cancer treatment. This compound has been extensively studied and has shown promising results in inhibiting tumor growth and sensitizing cancer cells to treatment. However, there are some limitations to using 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide in lab experiments. The effects of this compound on normal cells and tissues are not well understood, and its toxicity and potential side effects require further investigation.
Orientations Futures
There are several future directions for research on 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide. One direction is to further investigate the effects of this compound on normal cells and tissues to determine its potential toxicity and side effects. Another direction is to explore the use of 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide in combination with other cancer treatments to enhance their efficacy. Additionally, research can focus on developing more potent and selective 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide inhibitors for cancer treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide in cancer patients.
Méthodes De Synthèse
The synthesis of 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide involves the reaction of 1-phenylpyrazole-4-carboxylic acid with N-(pyridin-2-yl) hydrazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions for several hours. The resulting product is then purified using column chromatography or recrystallization to obtain pure 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide.
Applications De Recherche Scientifique
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide has been extensively studied for its potential in cancer treatment. Research has shown that this compound can inhibit the activity of 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide, which is often downregulated in cancer cells, leading to uncontrolled cell growth and division. By inhibiting 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide, 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide can induce apoptosis (programmed cell death) in cancer cells and prevent tumor growth. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to treatment.
Propriétés
IUPAC Name |
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-14-8-4-5-9-16-14)12-10-17-19(11-12)13-6-2-1-3-7-13/h1-11H,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBAMSDCVFKLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorobenzyl)amino]-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B7470710.png)
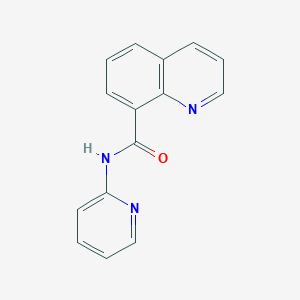
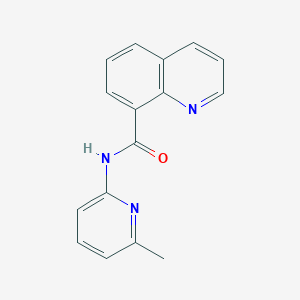
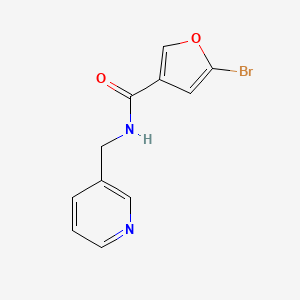
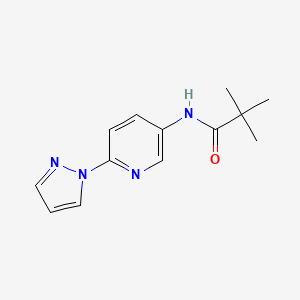
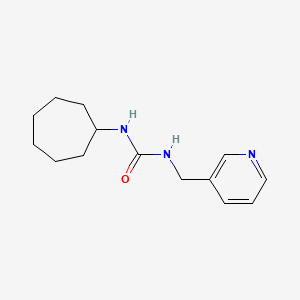
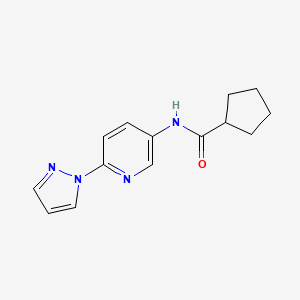
![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)
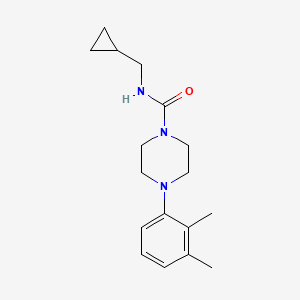
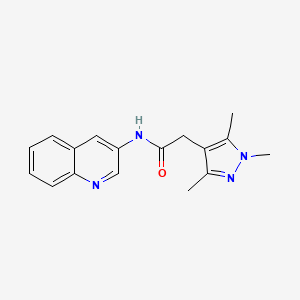
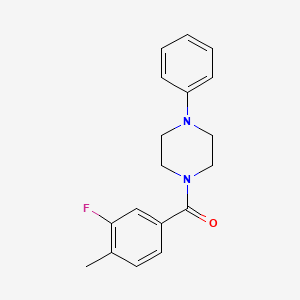
![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)
![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)
![Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470812.png)